molecular formula C12H10N2O B8593935 5-(Pyrrol-1-yl)-2-methylbenzoxazole

5-(Pyrrol-1-yl)-2-methylbenzoxazole

Cat. No. B8593935
M. Wt: 198.22 g/mol
InChI Key: DHGZSZMHJDCIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05492802

Procedure details

5-Amino-2-methylbenzoxazole (30.0 g, 0,203 mol) and 2,5-dimethoxytetrahydrofuran (30.0 g, 0.227 mol) were combined with 90 mL of acetic acid and the solution was heated at reflux for 1 hr. The mixture was evaporated to a red slurry and mixed with hexane to give a dark solid. The solid was dissolved in methylene chloride and extracted with basic water. The organic phase was removed, dried, and evaporated to a brown solid. Recrystallization from hexane/heptane afforded 18 g (45% yield) of product, m.p. 115°-121° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
45%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH3:10])=[N:7][C:6]=2[CH:11]=1.CO[CH:14]1[CH2:18][CH2:17][CH:16](OC)O1.C(O)(=O)C>C(Cl)Cl>[N:1]1([C:2]2[CH:3]=[CH:4][C:5]3[O:9][C:8]([CH3:10])=[N:7][C:6]=3[CH:11]=2)[CH:14]=[CH:18][CH:17]=[CH:16]1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NC=1C=CC2=C(N=C(O2)C)C1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
COC1OC(CC1)OC
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to a red slurry
ADDITION
Type
ADDITION
Details
mixed with hexane
CUSTOM
Type
CUSTOM
Details
to give a dark solid
EXTRACTION
Type
EXTRACTION
Details
extracted with basic water
CUSTOM
Type
CUSTOM
Details
The organic phase was removed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to a brown solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from hexane/heptane

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC=C1)C=1C=CC2=C(N=C(O2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.